![molecular formula C19H21NO4 B037622 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid CAS No. 113079-40-6](/img/structure/B37622.png)

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid

描述

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid (hereafter referred to by its chemical name) is a compound studied for various biochemical applications. Its relevance spans from pharmacokinetic behavior to potential roles in enterohepatic circulation and intramolecular rearrangements affecting bioavailability.

Synthesis Analysis

The synthesis of compounds related to 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid involves multiple steps, including condensation reactions, alkylation, and esterification. The intermediate compounds are often characterized by their ability to undergo further transformations, contributing to the compound's final structure and properties (Li Bo-yu, 2003).

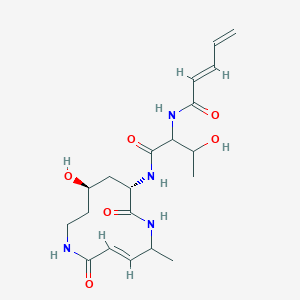

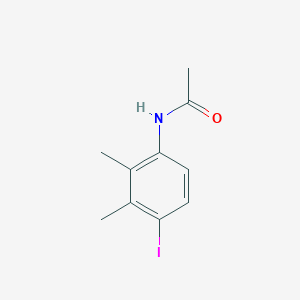

Molecular Structure Analysis

The molecular structure of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid and its derivatives has been elucidated using various spectroscopic techniques including NMR, IR, and X-ray crystallography. These studies reveal the compound's complex structure, showcasing its functional groups and the spatial arrangement which impacts its chemical behavior and interactions (Zhao et al., 2010).

Chemical Reactions and Properties

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid participates in a variety of chemical reactions, highlighting its reactivity and the potential for intramolecular changes. For instance, its acyl glucuronide undergoes intramolecular rearrangement, affecting its enterohepatic circulation. This property is critical for understanding the pharmacokinetics and systemic availability of the compound (H. Komura et al., 1992).

Physical Properties Analysis

The physical properties of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular architecture. These properties are essential for determining the compound's behavior in different environments and for its formulation in potential applications. Studies on similar compounds provide insights into how modifications in the chemical structure can affect these physical properties (P. Zugenmaier, Irene Bock, Jochen Schacht, 2003).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and the potential for forming derivatives, are key to understanding the applications and interactions of 4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid. These properties are determined through experimental studies, providing a comprehensive view of the compound's behavior in chemical reactions (M. Bem et al., 2018).

科学研究应用

Waste-free Synthesis and Solid-state Fluorescence

The research by Shimizu et al. (2009) explores the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, which includes derivatives of benzoic acid. This method efficiently produces 8-substituted isocoumarin derivatives exhibiting solid-state fluorescence, highlighting potential applications in material science and organic electronics Shimizu, Hirano, Satoh, & Miura, 2009.

Environmental Remediation

A study by Ghoshdastidar and Tong (2013) investigates the use of membrane bioreactor (MBR) technology for treating phenoxyacetic and benzoic acid herbicides in wastewater. This research underscores the effectiveness of MBR in breaking down toxic herbicides, pointing towards its utility in environmental remediation Ghoshdastidar & Tong, 2013.

Crystalline Structure Analysis

Raffo et al. (2014) present a study on the crystalline structure of alkoxy-substituted benzoic acids, providing insights into the molecular features governing their crystalline architectures. This work is pivotal for understanding the physical properties of such compounds and their applications in crystal engineering and design Raffo, Rossi, Alborés, Baggio, & Cukiernik, 2014.

Photoelectron Spectroscopy

The photoelectron spectra of benzamide and related compounds, including benzoic acid derivatives, are analyzed by Klasinc et al. (2009) to determine their electronic structure. This study highlights the role of the benzenoid moiety in biological activity, which could be relevant in developing new pharmaceuticals and understanding molecular interactions Klasinc, Novák, Sabljic, & McGlynn, 2009.

Herbicidal Activity and CoMFA

Fu et al. (2021) explore the design, synthesis, and herbicidal activity of aryl-formyl piperidinone derivatives as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This research contributes to the agricultural sciences by identifying potent compounds for weed management and provides a foundation for developing green herbicides Fu, Wang, Zhao, Zhang, Liu, Guo, Zhang, Gao, & Ye, 2021.

属性

IUPAC Name |

4-[2-[(4-propan-2-ylbenzoyl)amino]ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13(2)14-3-5-15(6-4-14)18(21)20-11-12-24-17-9-7-16(8-10-17)19(22)23/h3-10,13H,11-12H2,1-2H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLDHXPJRGNTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150280 | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid | |

CAS RN |

113079-40-6 | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113079406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(4-Isopropylbenzamido)ethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)